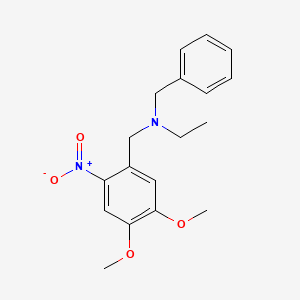
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用机制
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is thought to work by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. These molecules then stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This can help to starve tumors of the nutrients they need to grow and spread. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This can make it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other solvents. This can make it challenging to administer to cells or animals in lab experiments.
未来方向
There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is exploring its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. Additionally, there is ongoing research into developing new synthetic analogs of this compound that may have even greater anti-cancer activity.
合成方法
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with ethyl chloroacetate, followed by the reaction with pyridine-4-carboxaldehyde. Another method involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction with pyridine-4-carboxaldehyde. Both methods result in the formation of this compound as a white crystalline solid.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that this compound had potent anti-tumor activity in a variety of cancer cell lines and animal models. Subsequent studies explored the mechanism of action of this compound and its potential as a cancer treatment.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQTSRWPCHUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)





![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
